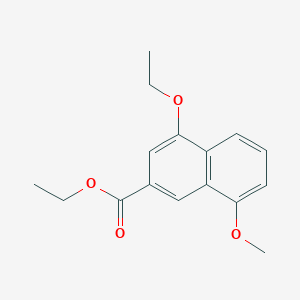

Ethyl 4-ethoxy-8-methoxy-2-naphthoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

ethyl 4-ethoxy-8-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C16H18O4/c1-4-19-15-10-11(16(17)20-5-2)9-13-12(15)7-6-8-14(13)18-3/h6-10H,4-5H2,1-3H3 |

InChI Key |

CUMWCVWJAZTLAF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC2=C1C=CC=C2OC)C(=O)OCC |

Origin of Product |

United States |

Synthesis and Purification:

Develop an efficient and scalable synthetic route to Ethyl 4-ethoxy-8-methoxy-2-naphthoate. This would likely involve a multi-step synthesis starting from a suitably substituted naphthalene (B1677914) precursor.

Optimize the reaction conditions to achieve high yields and purity.

Develop a robust purification protocol, likely involving chromatography and recrystallization.

Structural and Physicochemical Characterization:

Unambiguously confirm the structure of the synthesized compound using a suite of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the proton and carbon framework.

Infrared (IR) spectroscopy to identify the characteristic functional groups (ester carbonyl, C-O stretches).

Mass Spectrometry (MS) to determine the exact molecular weight and fragmentation pattern.

Grow single crystals suitable for X-ray crystallographic analysis to determine the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular packing.

Measure key physicochemical properties such as melting point, boiling point, and solubility in various solvents.

Investigation of Chemical Reactivity and Potential Applications:

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis can proceed through several logical disconnections.

A primary disconnection is the ester linkage, which simplifies the target molecule to 4-ethoxy-8-methoxy-2-naphthoic acid and ethanol (B145695). This is a standard esterification reaction, a common and generally high-yielding transformation.

Further deconstruction of the naphthoic acid intermediate can be envisioned through various routes:

Disconnection of the naphthalene core: This approach breaks the bicyclic system into simpler aromatic or aliphatic precursors. For instance, a Diels-Alder reaction between a suitably substituted alkyne and a benzene derivative could theoretically form the naphthalene scaffold.

Functional group interconversion: The ethoxy and methoxy (B1213986) groups can be traced back to hydroxyl groups, which could be introduced via nucleophilic aromatic substitution or other hydroxylation methods on a naphthalene precursor. The carboxylic acid group could be derived from the oxidation of an alkyl group or through carboxylation of an organometallic intermediate.

Established Synthetic Routes for Naphthoate Esters and Related Naphthalene Derivatives

The synthesis of polysubstituted naphthalenes is a significant area of research due to their presence in many biologically active compounds and functional materials. ekb.egrsc.org A variety of methods have been developed for the regioselective synthesis of these derivatives. ekb.eg

Esterification Strategies for Naphthoic Acid Derivatives

The final step in the synthesis of this compound would likely be an esterification. This can be achieved by reacting the corresponding naphthoic acid with ethanol under acidic conditions. Common catalysts for this reaction include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is typically reversible and can be driven to completion by removing water as it is formed. chemguide.co.uk

Alternative esterification methods include the reaction of the naphthoic acid with an alkyl halide in the presence of a base, or the conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with ethanol. The choice of method depends on the stability of the starting materials and the desired reaction conditions.

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄) | Heating | Simple, uses common reagents |

| Acyl Chloride Route | Carboxylic acid to Acyl chloride (e.g., SOCl₂), then Alcohol | Room temperature or gentle heating | High yielding, irreversible |

| Alkyl Halide Route | Carboxylic acid, Alkyl halide, Base (e.g., K₂CO₃) | Heating | Useful for complex alcohols |

Cyclocondensation and Annulation Approaches to Naphthalene Scaffolds

Cyclocondensation and annulation reactions are powerful tools for constructing the naphthalene ring system from acyclic or monocyclic precursors. rsc.orgexlibrisgroup.com These methods involve the formation of one or more rings in a single or series of steps.

One common approach is the [4+2] cycloaddition, or Diels-Alder reaction, which can form a six-membered ring that is subsequently aromatized to form the naphthalene core. ekb.egrsc.org Other methods include electrophilic cyclization of alkynes, which can proceed under mild conditions to yield a variety of substituted naphthalenes. nih.govacs.org Annulation via ring-opening and cyclization of donor-acceptor cyclobutanes with 2-naphthols has also been reported as a method to access highly functionalized naphthalene-fused systems. researchgate.netbohrium.com

| Reaction Type | Starting Materials | Key Features |

| Diels-Alder Reaction | Diene and Dienophile | Forms a six-membered ring, can be highly stereospecific |

| Electrophilic Cyclization | Arene-containing propargylic alcohols | Mild conditions, regioselective |

| Annulation of Arynes | Arynes and Alkynes | Forms a new aromatic ring |

Multi-step Synthesis from Precursor Naphthalene Rings

An alternative to building the naphthalene core is to start with a pre-existing, simpler naphthalene derivative and introduce the desired functional groups in a stepwise manner. For example, one could start with a dihydroxynaphthalene and selectively alkylate the hydroxyl groups to form the ethoxy and methoxy ethers. The carboxyl group could then be introduced via a Friedel-Crafts acylation followed by oxidation, or through a Gattermann-Koch formylation followed by oxidation.

The regioselectivity of these electrophilic substitution reactions is governed by the directing effects of the substituents already present on the ring. Careful consideration of the order of reactions is crucial to obtain the desired substitution pattern.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Naphthalene Synthesis

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov Reactions such as Suzuki, Stille, and Hiyama couplings can be used to attach various substituents to a naphthalene core. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. researchgate.netmdpi.com

For the synthesis of this compound, a cross-coupling strategy could be employed to introduce one or more of the substituents onto a pre-functionalized naphthalene ring. For instance, a bromonaphthalene derivative could be coupled with an ethoxy or methoxy source, or a boronic acid derivative of naphthalene could be coupled with a suitable partner. These methods offer high efficiency and functional group tolerance. nih.gov

Specific Synthetic Strategies for this compound

A potential multi-step synthesis could begin with a commercially available dihydroxynaphthalene. A plausible sequence of reactions would be:

Selective Protection and Alkylation: One of the hydroxyl groups could be selectively protected, followed by alkylation of the other hydroxyl group to form the methoxy ether. Deprotection and subsequent alkylation would then yield the ethoxy ether. The order of these steps would be critical to ensure the correct placement of the ethoxy and methoxy groups.

Introduction of the Carboxyl Group: A carboxyl group or a precursor could be introduced at the 2-position. This might be achieved through a directed ortho-metalation followed by carboxylation, or through a Friedel-Crafts type reaction on a suitably activated naphthalene intermediate.

Esterification: The final step would be the esterification of the resulting 4-ethoxy-8-methoxy-2-naphthoic acid with ethanol, as described in section 2.2.1.

This proposed route is a hypothetical pathway and would require experimental validation and optimization. The development of a regioselective synthesis for polysubstituted naphthalene derivatives remains an active area of research. nih.gov

Optimization of Reaction Conditions and Reagent Selection

While a direct synthetic route for this compound is not extensively documented, a plausible approach involves the construction of a suitably substituted naphthalene precursor followed by the introduction of the carboxylate group. One potential strategy could be adapted from the synthesis of 2-ethoxy naphthoic acid, which utilizes a Grignard reaction. google.com This would involve the initial synthesis of a 1-bromo-4-ethoxy-8-methoxynaphthalene intermediate.

The optimization of such a multi-step synthesis would be critical. Key parameters for optimization would include:

Solvent Choice: In a potential Grignard reaction, ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are typically employed. The choice of solvent can influence the formation and reactivity of the Grignard reagent.

Temperature Control: Grignard reagent formation is often initiated at room temperature and may require cooling to control exothermic reactions. Subsequent reactions with carbon dioxide are typically performed at low temperatures to minimize side reactions.

Reagent Purity: The purity of the magnesium and the brominated naphthalene precursor is crucial for the successful formation of the Grignard reagent.

A hypothetical reaction scheme is presented below:

| Step | Reactants | Reagents | Key Conditions | Product |

| 1 | Substituted Naphthalene | Brominating Agent (e.g., NBS) | Initiator, Solvent | Brominated Naphthalene |

| 2 | Brominated Naphthalene | Magnesium Turnings | Anhydrous Ether | Naphthylmagnesium Bromide |

| 3 | Naphthylmagnesium Bromide | Carbon Dioxide (dry ice) | Low Temperature | Naphthoic Acid |

| 4 | Naphthoic Acid | Ethanol | Acid Catalyst | This compound |

NBS: N-Bromosuccinimide

Stereoselective Synthesis Considerations for Analogous Chiral Naphthoates

The structure of this compound itself is achiral. However, the principles of stereoselective synthesis would become highly relevant if chiral centers were to be introduced into the molecule, for instance, through the modification of the side chains or the naphthalene ring. For analogous chiral naphthoates, several strategies could be employed to control stereochemistry:

Chiral Auxiliaries: A chiral auxiliary could be attached to the naphthoic acid precursor, which would direct the stereochemical outcome of a subsequent reaction. The auxiliary could then be cleaved to yield the enantiomerically enriched product.

Chiral Catalysts: The use of a chiral catalyst, such as a transition metal complex with a chiral ligand, could enantioselectively catalyze a key bond-forming reaction in the synthesis.

Resolution: A racemic mixture of a chiral naphthoate derivative could be separated into its constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent.

Development of Novel Pathways Incorporating Ethoxy and Methoxy Moieties

The introduction of the ethoxy and methoxy groups at specific positions on the naphthalene ring is a key synthetic challenge. Novel pathways could focus on building the naphthalene ring system with these substituents already in place. For instance, a Stobbe condensation followed by a cyclization reaction could be a viable approach. This would involve the condensation of a substituted benzaldehyde with a succinic ester, followed by an intramolecular Friedel-Crafts acylation or a similar cyclization to form the naphthalene ring.

The choice of starting materials would be critical. For example, a 3,5-dialkoxybenzaldehyde derivative could potentially serve as a precursor to the 4,8-disubstituted naphthalene system, although regioselectivity of the cyclization would need to be carefully controlled.

Chemical Transformations and Derivatization of this compound

The functional groups present in this compound offer multiple sites for chemical modification.

Modification of the Ethyl Ester Moiety

The ethyl ester group is a versatile handle for a range of chemical transformations:

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be converted to a variety of other functional groups.

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Amidation: Reaction with amines can convert the ester into amides.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.

| Transformation | Reagent(s) | Product Functional Group |

| Hydrolysis | NaOH, H₂O/EtOH | Carboxylic Acid |

| Reduction | LiAlH₄, THF | Primary Alcohol |

| Amidation | RNH₂, Heat | Amide |

| Transesterification | R'OH, H⁺ or RO⁻ | New Ester |

Functionalization of the Naphthalene Ring System

The aromatic naphthalene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing ethoxy and methoxy groups (ortho-, para-directing) and the deactivating effect of the ester group (meta-directing) would influence the position of new substituents. Potential functionalizations include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogenating agent such as N-bromosuccinimide (NBS) or chlorine gas with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the electron-rich nature of the ring could lead to multiple substitutions and require careful control of reaction conditions.

Transformations Involving the 4-Ethoxy and 8-Methoxy Groups

The ether linkages of the ethoxy and methoxy groups are generally stable but can be cleaved under harsh conditions, typically using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), to yield the corresponding phenols. Selective cleavage of one ether over the other would be challenging and would likely depend on subtle differences in their electronic and steric environments.

Mechanistic Pathways in Naphthoate Ester Synthesis

The formation of a substituted naphthoate ester like this compound is not a single-step process. It typically involves the construction of the naphthalene ring system followed by esterification, or the esterification of a pre-existing naphthoic acid. The specific pathway depends on the chosen starting materials and reaction conditions.

The final step in many synthetic routes to this compound is the esterification of 4-ethoxy-8-methoxy-2-naphthoic acid with ethanol. This reaction is most commonly achieved through Fischer-Speier esterification, an acid-catalyzed process. byjus.commasterorganicchemistry.com The mechanism involves several reversible steps. masterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Oxygen : The carboxylic acid is activated by protonation of the carbonyl oxygen by a strong acid catalyst, typically sulfuric acid. This increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack : A molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. byjus.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound. chemguide.co.uk

The synthesis of the core 4-ethoxy-8-methoxy-naphthalene structure can be achieved through various cyclization and subsequent aromatization reactions. The choice of method depends on the available precursors.

Electrophilic Cyclization : One common strategy involves the electrophilic cyclization of appropriately substituted arene-containing propargylic alcohols. nih.gov This method allows for the regioselective formation of the naphthalene ring under mild conditions. The reaction proceeds via an initial electrophilic attack on the alkyne, followed by a 6-endo-dig cyclization onto the aromatic ring. Subsequent elimination leads to the aromatized naphthalene system. nih.gov

Diels-Alder Reaction : A [4+2] cycloaddition, or Diels-Alder reaction, can be employed to construct the bicyclic core. rsc.org This involves the reaction of a suitable diene with a dienophile. A subsequent aromatization step, often involving an oxidation or elimination reaction, is required to form the stable naphthalene ring. rsc.org

Tandem Radical Alkylation–Cyclization–Aromatization : More complex, one-pot procedures can involve a sequence of reactions. For instance, a tandem radical alkylation, cyclization, and aromatization sequence can efficiently assemble polycyclic aromatic systems from simpler starting materials. researchgate.net

These cyclization strategies are versatile and can accommodate various functional groups, allowing for the synthesis of specifically substituted naphthalenes like the precursor to this compound. nih.gov

In certain synthetic strategies, highly reactive intermediates play a crucial role. The α-oxoketene pathway is one such mechanism that can be involved in the formation of cyclic structures related to naphthoates. researchgate.netnih.gov

α-Oxoketenes are typically generated from the thermal or photochemical decomposition of precursors like 5-acyl-Meldrum's acids. researchgate.net Kinetic studies have provided strong evidence that the formation of β-keto amides and esters from acyl Meldrum's acids proceeds through these α-oxoketene species. nih.govfigshare.com These intermediates are highly electrophilic and can undergo various reactions, including intramolecular cyclizations.

In the context of naphthoate synthesis, an appropriately substituted phenylacetyl Meldrum's acid could, upon thermolysis, generate an α-oxoketene. This intermediate could then undergo an intramolecular cyclization onto the phenyl ring, followed by enolization and subsequent functional group manipulation to yield a dihydroxynaphthoic acid derivative. researchgate.net This pathway provides an alternative route to the naphthalene core, highlighting the importance of transient intermediates in complex organic synthesis.

Kinetic Studies of Key Synthetic Steps for this compound

Kinetic analysis of the esterification reaction is essential for process optimization, allowing for the determination of reaction rates and the identification of rate-limiting steps.

The acid-catalyzed esterification of 4-ethoxy-8-methoxy-2-naphthoic acid with ethanol typically follows second-order kinetics, being first-order with respect to the carboxylic acid and first-order with respect to the alcohol, especially when no large excess of one reactant is used. rsc.orgchemrxiv.org The reaction rate can be expressed by the following equation:

Rate = k[RCOOH][R'OH]

Where:

k is the second-order rate constant

[RCOOH] is the concentration of 4-ethoxy-8-methoxy-2-naphthoic acid

[R'OH] is the concentration of ethanol

If the alcohol is used in a large excess, its concentration can be considered constant, and the reaction follows pseudo-first-order kinetics. chemrxiv.org The rate constants can be determined experimentally by monitoring the concentration of the reactants or products over time at a constant temperature.

| Experiment | Initial [Naphthoic Acid] (mol/L) | Initial [Ethanol] (mol/L) | Initial Rate (mol/L·s) | Calculated Rate Constant, k (L/mol·s) |

|---|---|---|---|---|

| 1 | 0.10 | 1.0 | 5.0 x 10-5 | 5.0 x 10-4 |

| 2 | 0.20 | 1.0 | 1.0 x 10-4 | 5.0 x 10-4 |

| 3 | 0.10 | 2.0 | 1.0 x 10-4 | 5.0 x 10-4 |

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter for understanding the temperature dependence of the reaction rate. For the esterification reaction, the activation energy of the rate-limiting step, which is often the nucleophilic attack of the alcohol on the protonated carboxylic acid, can be determined using the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant (8.314 J/mol·K)

T is the absolute temperature in Kelvin

By measuring the rate constant (k) at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot), where the slope is equal to -Ea/R. mdpi.com The activation energy for acid-catalyzed esterification reactions is typically in the range of 40-70 kJ/mol. mdpi.com

| Temperature (K) | 1/T (K-1) | Rate Constant, k (L/mol·s) | ln(k) |

|---|---|---|---|

| 323 | 0.00310 | 2.5 x 10-4 | -8.29 |

| 333 | 0.00300 | 5.0 x 10-4 | -7.60 |

| 343 | 0.00292 | 9.5 x 10-4 | -6.96 |

| 353 | 0.00283 | 1.8 x 10-3 | -6.32 |

From such data, a plot of ln(k) versus 1/T would yield a straight line, allowing for the calculation of the activation energy, which provides crucial insight into the energy barrier of the reaction. mdpi.comnih.gov

Catalysis in the Synthesis and Transformation of this compound

Investigation of Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for esterification. For the synthesis of this compound, this typically involves the use of soluble acid catalysts.

The classic method for this transformation is the Fischer-Speier esterification, which employs a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an excess of the alcohol (ethanol). masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism begins with the protonation of the carbonyl oxygen of the naphthoic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. masterorganicchemistry.com A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to facilitate the elimination of a water molecule, ultimately yielding the protonated ester. Deprotonation of this species regenerates the acid catalyst and produces the final ester product. masterorganicchemistry.com

Other homogeneous catalysts include organometallic complexes and Lewis acids. For instance, zinc(II) salts with poorly coordinating anions have been shown to be effective for the esterification of fatty acids, proceeding through a mechanism where the zinc ion coordinates to the carboxylic acid, activating it for nucleophilic attack. nih.gov While specific studies on naphthoic acid derivatives are scarce, the principles are broadly applicable.

| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Disadvantages |

| Brønsted Acid | H₂SO₄, p-TsOH | Excess ethanol, reflux | Low cost, high activity | Corrosion, difficult to separate from product, waste generation |

| Lewis Acid | Zn(TfO)₂ | Anhydrous conditions | High activity, can be milder than Brønsted acids | Moisture sensitive, higher cost, potential for metal contamination |

This table presents representative data for homogeneous catalysis in esterification reactions, applicable by analogy to the synthesis of this compound.

Exploration of Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages over homogeneous systems, primarily in the ease of catalyst separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. acs.org In this approach, a solid acid catalyst is used to facilitate the esterification in the liquid phase.

A variety of solid acid catalysts are potentially applicable to the synthesis of this compound. These include:

Ion-exchange resins: Sulfonated polystyrene resins, such as Amberlyst-15, are widely used. abo.fi These materials possess strongly acidic sulfonic acid groups (-SO₃H) that mimic the catalytic activity of sulfuric acid but are immobilized on a solid support.

Zeolites and Clays (B1170129): These are aluminosilicate (B74896) materials with well-defined pore structures and acidic sites (both Brønsted and Lewis acid sites). Their shape-selective properties can be advantageous, although for a relatively small molecule like ethanol, this is less of a factor. Montmorillonite clays have also been employed as solid acid catalysts. nih.gov

Metal Oxides: Sulfated zirconia and tungstated zirconia are examples of solid superacids that exhibit high catalytic activity in esterification reactions. acs.org Graphene oxide has also been reported as an efficient and reusable acid catalyst for a wide range of esterifications. organic-chemistry.org

| Catalyst Type | Example Catalyst | Typical Temperature (°C) | Key Features |

| Ion-Exchange Resin | Amberlyst-15 | 60-100 | High acidity, macroporous structure, commercially available |

| Zeolite | H-ZSM-5 | 120-180 | Shape selectivity, high thermal stability, tunable acidity |

| Sulfated Metal Oxide | Sulfated Zirconia | 100-150 | Superacidic sites, high activity |

| Functionalized Silica (B1680970) | Silica Chloride | Room Temp. to 80 | Mild conditions, efficient |

This table provides illustrative data for heterogeneous catalysts used in esterification, suggesting potential systems for the synthesis of this compound.

Enzyme-Mediated Biocatalysis for Ester Linkages

Biocatalysis, utilizing enzymes to catalyze chemical reactions, has emerged as a powerful tool in green chemistry due to its high selectivity, mild reaction conditions, and environmental compatibility. numberanalytics.com For the formation of ester linkages, lipases are the most commonly employed class of enzymes. nih.gov These enzymes naturally catalyze the hydrolysis of triglycerides, but in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification. nih.gov

The synthesis of this compound could be envisioned using an immobilized lipase, for instance, from Candida antarctica (Novozym 435), Rhizomucor miehei, or Pseudomonas cepacia. researchgate.netnih.gov Immobilization enhances the stability of the enzyme and facilitates its reuse.

The generally accepted kinetic model for lipase-catalyzed esterification is a Ping-Pong Bi-Bi mechanism. rsc.orgsemanticscholar.org This mechanism involves two substrates (the naphthoic acid and ethanol) and yields two products (the ethyl ester and water). The reaction proceeds in two main steps:

The carboxylic acid binds to the enzyme's active site, leading to the formation of an acyl-enzyme intermediate and the release of a water molecule.

The alcohol (ethanol) then binds to the acyl-enzyme intermediate, and a nucleophilic attack by the alcohol's hydroxyl group on the acyl group results in the formation of the ester and the regeneration of the free enzyme.

A key characteristic of this mechanism is that the enzyme can be inhibited by high concentrations of either the acid or the alcohol, which can bind to the enzyme in a non-productive manner, forming dead-end complexes. researchgate.net The presence of water is also a critical factor; while a small amount of water is essential for maintaining the enzyme's active conformation, excess water will shift the thermodynamic equilibrium towards hydrolysis, reducing the ester yield. rsc.org Therefore, controlling the water activity in the reaction medium is crucial for achieving high conversion.

| Lipase Source | Substrate Example | Solvent | Key Finding |

| Rhizomucor miehei | Isovaleric acid and ethanol | Hexane (B92381) | Follows Ping-Pong Bi-Bi kinetics with substrate inhibition. researchgate.net |

| Candida antarctica Lipase B (CALB) | Various fatty acids and alcohols | Solvent-free | Highly efficient and versatile for a range of ester syntheses. |

| Pseudomonas cepacia | Nonanoic acid and 3-phenylpropanol | Aqueous miniemulsion | Efficient esterification even in the presence of a large water phase. nih.gov |

This table summarizes findings from studies on lipase-catalyzed esterification of various substrates, indicating the potential for applying this methodology to the synthesis of this compound.

Advanced Spectroscopic and Analytical Characterization of Ethyl 4 Ethoxy 8 Methoxy 2 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analyses

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. For Ethyl 4-ethoxy-8-methoxy-2-naphthoate, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the ethyl ester, the ethoxy group, the methoxy (B1213986) group, and the naphthyl core. The expected chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents on the aromatic ring.

Similarly, ¹³C NMR spectroscopy detects the carbon atoms in the molecule, providing information about the types of carbon environments (aliphatic, aromatic, carbonyl). The spectrum would show unique resonances for each chemically distinct carbon atom in the compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position/Group | Predicted ¹H NMR (ppm, Multiplicity, J in Hz) | Predicted ¹³C NMR (ppm) | Assignment |

|---|---|---|---|

| Ethyl Ester (-OCH₂CH₃) | ~4.4 (q, J=7.1) | ~61.0 | Methylene (B1212753) (CH₂) protons adjacent to the ester oxygen and the corresponding carbon. |

| Ethyl Ester (-OCH₂CH₃) | ~1.4 (t, J=7.1) | ~14.5 | Methyl (CH₃) protons of the ethyl ester group and the corresponding carbon. |

| Ethoxy (-OCH₂CH₃) | ~4.2 (q, J=7.0) | ~64.0 | Methylene (CH₂) protons of the ethoxy group attached to the naphthyl ring. |

| Ethoxy (-OCH₂CH₃) | ~1.5 (t, J=7.0) | ~15.0 | Methyl (CH₃) protons of the ethoxy group. |

| Methoxy (-OCH₃) | ~4.0 (s) | ~56.0 | Methyl (CH₃) protons of the methoxy group. |

| Naphthyl-H | ~7.0-8.5 (m) | - | Aromatic protons on the naphthyl ring system, appearing as doublets, triplets, or multiplets. |

| Naphthyl-C | - | ~100-160 | Aromatic carbons of the naphthyl ring. |

| Carbonyl (C=O) | - | ~166.0 | Ester carbonyl carbon. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the methylene and methyl protons within both the ethyl ester and the ethoxy groups. It would also map the connectivity between adjacent protons on the naphthyl ring, helping to assign their specific positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~56.0 ppm, confirming their assignment to the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is vital for piecing together the molecular structure. youtube.com Key HMBC correlations would include the link from the methylene protons of the ethyl ester (~4.4 ppm) to the ester carbonyl carbon (~166.0 ppm), and from the methoxy protons (~4.0 ppm) to the C-8 carbon of the naphthyl ring, confirming the positions of these substituent groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing insights into the structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₁₆H₁₈O₄, the calculated exact mass is 274.1205 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is used to assess the purity of the compound and to confirm its identity based on its retention time and mass spectrum. researchgate.netnih.gov The mass spectrum obtained from GC-MS would show the molecular ion peak (M⁺) at m/z 274, corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed, likely involving the loss of fragments such as:

-•OCH₂CH₃ (loss of the ethoxy radical from the ester)

-•CH₂CH₃ (loss of an ethyl radical)

-•OCH₃ (loss of a methoxy radical)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net The spectrum for this compound would display characteristic absorption bands corresponding to its specific structural features.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Naphthyl Ring C-H |

| C-H Stretch (Aliphatic) | 3000-2850 | Ethyl and Methoxy C-H |

| C=O Stretch (Ester) | ~1720 | Ester Carbonyl |

| C=C Stretch (Aromatic) | 1600-1450 | Naphthyl Ring C=C |

| C-O Stretch (Ester and Ether) | 1300-1000 | C-O bonds in ester and ether groups |

These characteristic peaks in the vibrational spectrum serve as a molecular fingerprint, confirming the presence of the ester, ether, and aromatic naphthyl functionalities within the structure of this compound. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to be dominated by vibrations corresponding to its ester, ether, and aromatic moieties.

Detailed Research Findings: The key vibrational modes anticipated for this compound include:

C=O Stretching: The ester carbonyl group (C=O) will exhibit a strong, sharp absorption band. For aromatic esters, this peak typically appears in the range of 1730-1715 cm⁻¹. The conjugation with the naphthalene (B1677914) ring system slightly lowers the frequency compared to aliphatic esters.

C-O Stretching: Two distinct C-O stretching vibrations are expected. The ester C-O stretching will produce a strong band around 1300-1200 cm⁻¹. The aryl-alkyl ether linkages (methoxy and ethoxy groups) will also show characteristic C-O stretching bands, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretching: The naphthalene ring will give rise to several medium-to-weak absorption bands in the 1625-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the ethyl and methyl groups will result in stronger bands in the 2980-2850 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted naphthalene ring can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ region.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H (ethyl, methyl) | Stretching | 2980 - 2850 | Medium to Strong |

| Ester C=O | Stretching | 1730 - 1715 | Strong |

| Aromatic C=C | Stretching | 1625 - 1450 | Medium to Weak |

| Ester & Ether C-O | Stretching | 1300 - 1020 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would highlight the vibrations of the aromatic naphthalene core.

Detailed Research Findings: The naphthalene ring system, being highly polarizable, is expected to produce strong Raman signals. Key expected features include:

Ring Breathing Modes: A very strong, sharp peak characteristic of the naphthalene ring breathing vibration is expected in the 1400-1300 cm⁻¹ region. This is often the most intense band in the Raman spectra of naphthalenes.

Aromatic C-H Stretching: Similar to FTIR, aromatic C-H stretching modes will appear above 3000 cm⁻¹, often as a strong band.

C=C Stretching: Aromatic C=C stretching vibrations will also be prominent in the 1620-1500 cm⁻¹ range.

Substituent Modes: Vibrations associated with the ethoxy and methoxy substituents would be present but are generally weaker than the core aromatic signals.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3060 | Strong |

| Aromatic C=C | Stretching | 1620 - 1500 | Strong |

| Naphthalene Ring | Ring Breathing | 1400 - 1300 | Very Strong |

| Alkyl C-H | Bending/Stretching | 2950 - 2850, 1480 - 1440 | Medium |

Electronic Spectroscopy for Photophysical Property Assessment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The primary chromophore in this compound is the extended π-conjugated system of the naphthalene ring.

Detailed Research Findings: Naphthalene itself typically displays three main absorption bands originating from π→π* transitions. The positions of these bands are sensitive to substitution. The ethoxy and methoxy groups are auxochromes, meaning they have lone pairs of electrons that can be donated into the aromatic ring, which typically causes a bathochromic (red) shift of the absorption maxima.

¹Lₐ Band: This band is typically intense and appears at higher energies.

¹Lₑ Band: This band is usually weaker and often shows vibrational fine structure.

¹Bₑ Band: This is a very intense band found at shorter wavelengths.

For substituted naphthalenes, these bands can shift and overlap. The presence of two alkoxy groups (electron-donating) is expected to shift the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. Studies on related acyl pyrrolyl naphthalenes show absorption maxima that are influenced by the electronic nature of substituents. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Transition | Approximate λₘₐₓ (nm) | Molar Extinction Coefficient (ε) | Origin |

|---|---|---|---|

| ¹Bₑ | ~230 - 250 | High | π→π |

| ¹Lₐ | ~280 - 300 | Medium | π→π |

| ¹Lₑ | ~320 - 340 | Low | π→π* |

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Many naphthalene derivatives are fluorescent, emitting light upon relaxation from an excited electronic state. PL spectroscopy measures the wavelength and intensity of this emitted light.

Detailed Research Findings: The fluorescence of this compound would originate from the relaxation of the first excited singlet state (S₁) to the ground state (S₀). The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The electron-donating alkoxy groups are expected to enhance the fluorescence quantum yield and shift the emission to longer wavelengths. The photophysical properties of similar naphthalene systems have been investigated, revealing that substituent effects can significantly alter emission characteristics. researchgate.netelsevierpure.com For example, some acyl pyrrolyl naphthalenes exhibit solvatochromism, where the emission wavelength changes with solvent polarity, indicating a charge-transfer character in the excited state. researchgate.net

Table 4: Expected Photoluminescence Properties for this compound

| Property | Expected Value / Characteristic |

|---|---|

| Emission Maximum (λₑₘ) | 350 - 450 nm |

| Excitation Maximum (λₑₓ) | Corresponds to the longest wavelength absorption band (~320-340 nm) |

| Stokes Shift | Expected to be significant (>30 nm) |

| Fluorescence Quantum Yield (ΦF) | Moderate to High |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Excited States

EPR spectroscopy is a technique that detects species with unpaired electrons, such as triplet excited states (T₁). Upon absorption of light, a molecule can undergo intersystem crossing from the excited singlet state (S₁) to the triplet state.

Detailed Research Findings: While the ground state of this compound is EPR silent, its photoexcited triplet state can be studied by time-resolved EPR at low temperatures (e.g., 77 K in a frozen ethanol (B145695) matrix). Studies on a closely related compound, 2-methylphenyl 2-naphthoate, revealed that its lowest excited triplet state (T₁) is a locally excited state within the naphthalene moiety. researchgate.net This indicates that the unpaired electron density is primarily distributed over the naphthalene ring system. The EPR spectrum of such a triplet state is characterized by zero-field splitting (ZFS) parameters, D and E, which describe the magnetic interaction between the two unpaired electrons. The D value is related to the average distance between the unpaired electrons, while the E value reflects the deviation from axial symmetry.

Table 5: Expected EPR Parameters for the Photoexcited Triplet State of this compound

| Parameter | Description | Expected Value (based on naphthalene) |

|---|---|---|

| g-value | Electron g-factor | ~2.003 (close to free electron value) |

| D (Zero-Field Splitting) | Axial ZFS parameter | ~0.1 cm⁻¹ |

| E (Zero-Field Splitting) | Rhombic ZFS parameter | ~0.01 - 0.02 cm⁻¹ |

| Triplet Lifetime (τT) | Phosphorescence lifetime | Seconds (at 77 K) |

Advanced Chromatographic Techniques for Separation and Purity

Advanced chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.

Detailed Research Findings: The choice of chromatographic method depends on the compound's volatility and polarity. Given its structure, both HPLC and GC are viable options.

High-Performance Liquid Chromatography (HPLC): This is a versatile technique for both purification (preparative HPLC) and purity analysis (analytical HPLC).

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). This method separates compounds based on their polarity, with less polar compounds eluting first.

Reverse-Phase HPLC: This is the most common mode, using a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). More polar compounds elute first. A UV detector set to one of the compound's absorption maxima (e.g., 254 nm or ~330 nm) would be suitable for detection. Purity is typically assessed by the peak area percentage.

Gas Chromatography (GC): This technique is suitable for thermally stable and volatile compounds. The compound would be vaporized and passed through a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) would provide excellent sensitivity for quantitative analysis, while coupling the GC to a Mass Spectrometer (GC-MS) would allow for both quantification and structural confirmation by comparing the resulting mass spectrum to known fragmentation patterns of naphthoate esters.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. uci.edusigmaaldrich.com In reversed-phase HPLC, the most common mode, a nonpolar stationary phase is used with a polar mobile phase. libretexts.org

While a specific, validated HPLC method for this compound is not detailed in publicly available literature, methodology for structurally similar compounds, such as Ethyl 2-naphthoate, provides a strong foundational approach. sielc.com A typical reversed-phase HPLC method for analyzing naphthoate esters would involve a C8 or C18 stationary phase column. libretexts.org The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water, with a possible acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com For Mass Spectrometry (MS) detection, volatile modifiers like formic acid are preferred. sielc.com

| Parameter | Typical Condition for Naphthoate Esters |

|---|---|

| Column | Reversed-Phase C18 or C8, 3-5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Modifier | 0.1% Formic Acid or 0.1% Phosphoric Acid |

| Detection | UV-Vis (Diode Array Detector) or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

This liquid chromatography method can be scaled for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.com

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Complex Mixture Analysis

For the analysis of complex mixtures containing volatile and semi-volatile compounds, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced resolution and peak capacity compared to traditional one-dimensional GC. researchgate.netacs.org This technique is particularly powerful for analyzing complex samples like environmental extracts or fuel compositions where hundreds or thousands of chemicals may be present. acs.orgnih.gov

In a GC × GC system, two columns with different stationary phase selectivities (e.g., nonpolar followed by polar) are coupled via a modulator. The modulator traps fractions from the first dimension column and re-injects them as sharp pulses onto the second, faster-separating column. This results in a two-dimensional chromatogram with highly resolved peaks. researchgate.net When coupled with a high-speed detector like a Time-of-Flight Mass Spectrometer (TOFMS), GC × GC provides an exceptional level of detail for both targeted and untargeted analysis.

Although a specific GC × GC analysis of this compound is not documented, the following table outlines a universal method developed for the detailed analysis of complex chemical mixtures, such as alternative fuels, which demonstrates the instrumental capability for separating aromatic compounds. acs.org

| Instrument Parameter | Setting |

|---|---|

| Gas Chromatograph | Shimadzu GC2010 Plus or similar |

| First Dimension (1D) Column | Nonpolar (e.g., Rxi-5SilMS, 30 m x 0.25 mm id x 0.25 µm) |

| Second Dimension (2D) Column | Polar (e.g., Rxi-17Sil-MS, 1.0 m x 0.18 mm id x 0.18 µm) |

| Modulator | Thermal Modulator (e.g., ZOEX) |

| Detector(s) | Quadrupole Mass Spectrometer (qMS) and/or Flame Ionization Detector (FID) |

| MS Mass Range | 35 – 800 u |

| MS Acquisition Rate | ≥100 spectra/s |

This dual-detection approach allows for precise identification via mass spectrometry and accurate quantification using the flame ionization detector, making it a powerful tool for characterizing individual components in highly complex matrices. acs.orgacs.org

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides unambiguous information on molecular structure, conformation, and intermolecular interactions in the solid state.

While crystallographic data for this compound is not available, a single-crystal X-ray study has been performed on the closely related compound, Ethyl 6-methoxy-2-naphthoate . The data from this study offers valuable insight into the crystalline properties of this class of compounds. The analysis revealed that Ethyl 6-methoxy-2-naphthoate crystallizes in the orthorhombic space group Pbca. In its structure, the methoxy group is nearly coplanar with the naphthyl ring system, while the ethoxy group is significantly twisted out of this plane.

The detailed crystal data and structure refinement parameters for Ethyl 6-methoxy-2-naphthoate are presented below.

| Parameter | Value for Ethyl 6-methoxy-2-naphthoate |

|---|---|

| Empirical Formula | C₁₄H₁₄O₃ |

| Formula Weight | 230.25 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 14.7132(9) Å b = 6.1977(4) Å c = 25.362(2) Å |

| Volume | 2312.7(3) ų |

| Z (Molecules per unit cell) | 8 |

| Calculated Density | 1.323 Mg/m³ |

| Final R indices [I > 2sigma(I)] | R1 = 0.039 |

| R indices (all data) | wR2 = 0.103 |

This crystallographic information is fundamental for understanding the solid-state properties and for computational modeling of related naphthoate structures.

Structure Activity Relationship Sar Studies in Mechanistic Contexts for Ethyl 4 Ethoxy 8 Methoxy 2 Naphthoate Analogues

Correlating Structural Features with Mechanistic Pathways in in vitro Systems

In vitro systems offer a controlled environment to dissect the molecular mechanisms through which analogues of Ethyl 4-ethoxy-8-methoxy-2-naphthoate exert their effects. SAR studies in this context aim to draw direct correlations between specific structural features and the compound's interaction with biological targets, such as enzymes or receptors.

Impact of Naphthoate Core Modifications on Molecular Interactions

The bicyclic aromatic naphthoate core is the foundational scaffold of these analogues and plays a crucial role in their molecular interactions. Modifications to this core can significantly alter binding affinity and specificity. The extended π-system of the naphthalene (B1677914) ring is a key feature, facilitating non-covalent interactions like π-π stacking with aromatic amino acid residues in a protein's binding pocket.

Research on related structures highlights the importance of the naphthalene scaffold. For instance, studies on phenyl-substituted naphthoic acid ethyl ester derivatives have shown that substitutions on the naphthalene ring are critical for biological activity. In one study, the presence and position of a bromo-substitution on the naphthalene core were found to be key for enhancing the inhibitory activity against the D14 strigolactone receptor mdpi.com. This suggests that modifying the electronic properties of the naphthoate core through the introduction of electron-withdrawing or electron-donating groups can fine-tune the strength of interactions with target biomolecules.

Influence of Varying Alkoxy Substituents on In Vitro Activity Profiles

The nature and position of alkoxy substituents, such as the 4-ethoxy and 8-methoxy groups on the naphthoate ring, are significant determinants of in vitro activity. These groups can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect how the compound interacts with its biological target.

Computational studies on ortho-substituted naphthoic acids, including methoxy (B1213986) and ethoxy analogues, have revealed the influence of these substituents on the molecule's physicochemical properties researchgate.net. For example, the presence of methoxy and ethoxy groups alters the dipole moment and the bond lengths within the carboxylic group, which can impact the molecule's reactivity and its ability to form hydrogen bonds or other polar interactions researchgate.net.

The position of these groups is also critical. The directing influence of a methoxy group has been observed to control the outcome of chemical reactions, highlighting its strong electronic effects on the aromatic ring system nih.gov. In a biological context, moving the ethoxy or methoxy group to different positions on the naphthalene ring would change the electronic distribution and the steric landscape of the molecule. This would, in turn, affect its binding orientation and affinity for a specific protein target. For example, an alkoxy group might serve as a hydrogen bond acceptor; relocating it could disrupt a critical interaction within a binding site, leading to a loss of activity. Conversely, a new position might enable a favorable interaction, enhancing the activity profile.

Table 1: Impact of Ortho-Substituents on Physicochemical Properties of Naphthoic Acid Analogues

| Compound | Total Energy (Kcal/mol) | Dipole Moment (Debye) |

| o-Hydroxy naphthoic acid | -4.08E+05 | 6.738 |

| o-Methoxy naphthoic acid | -4.32E+05 | 6.869 |

| o-Ethoxy naphthoic acid | -4.57E+05 | 7.401 |

This data is derived from computational studies on related naphthoic acid structures and illustrates the effect of different alkoxy substituents on molecular properties researchgate.net.

Role of the Ester Moiety in Molecular Recognition

The ethyl ester moiety at the 2-position of the naphthoate core is another key site for modification in SAR studies. This group can participate in molecular recognition through several mechanisms, including hydrogen bonding and hydrophobic interactions. The carbonyl oxygen of the ester is a potent hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donors like the amide protons of a protein backbone or the side chains of amino acids such as arginine, lysine, or tyrosine.

The ethyl group of the ester contributes to the molecule's hydrophobic character. Varying the length and branching of this alkyl chain can modulate the compound's lipophilicity, which is crucial for its passage through cell membranes and its interaction with hydrophobic pockets in a target protein. Studies on related naphthoic acid esters have shown that even subtle changes to the ester group can influence the compound's properties mdpi.com.

The ester group can also be a point of metabolic liability, subject to hydrolysis by esterase enzymes in vitro. Replacing the ester with more stable bioisosteres, such as amides or ketones, can be a strategy to increase metabolic stability while aiming to retain the key interactions necessary for biological activity. The choice of ester versus other functional groups can therefore be a critical determinant of both potency and pharmacokinetic properties.

Molecular Docking and Binding Affinity Investigations

Molecular docking is a powerful computational tool that complements experimental SAR studies. It provides a three-dimensional model of how a ligand, such as an this compound analogue, might bind to the active site of a target protein. This allows for the rationalization of observed SAR data and the prediction of activity for novel compounds.

Computational Prediction of Ligand-Biomolecule Interactions (e.g., enzyme active sites)

Molecular docking simulations predict the preferred orientation and conformation of a ligand when it binds to a receptor. The output is a binding score, often expressed in kcal/mol, which estimates the binding affinity. These simulations can reveal specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For naphthalene-based compounds, docking studies have successfully predicted their interaction with various enzymes. For example, in a study of sulphonamide derivatives bearing a naphthalene moiety, the most potent compound, 5c , was predicted to bind to the colchicine-binding site of tubulin nih.gov. The docking model showed that the trimethoxyphenyl group of the compound extended into a specific region of the binding site, while the naphthalene ring formed hydrophobic interactions.

Similarly, docking studies on novel naphthalene-pyrazoline hybrids identified key hydrogen bond interactions with residues such as Ser 530 and Tyr 385 in the active sites of COX-1 and COX-2 enzymes, providing a structural basis for their anti-inflammatory activity elsevierpure.comresearchgate.net. For 2,3-disubstituted naphthalene-1,4-dione derivatives, docking against Topoisomerase II revealed that the most active compounds had the best binding scores, forming hydrogen bonds and hydrophobic interactions with the enzyme's active site benthamdirect.com.

Table 2: Predicted Binding Energies of Naphthalene Analogues against Various Enzymes

| Compound/Analogue | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Sulphonamide 5c | Tubulin | Not specified, but shown to fit colchicine site | Hydrophobic interactions |

| Naphthalene-dione L3 | Topoisomerase II | -10.66 | 1 H-bond |

| Naphthalene-dione L2 | Topoisomerase II | -9.86 | 2 H-bonds |

| Adriamycin (Control) | Topoisomerase II | -9.58 | 2 H-bonds |

This table compiles data from docking studies on various naphthalene-containing compounds, illustrating the typical outputs of such computational predictions nih.govbenthamdirect.com.

Validation of Binding Models with In Vitro Assays

A crucial step in computational chemistry is the validation of docking models with experimental data. A robust docking model should not only predict the binding poses but also show a correlation between the predicted binding affinities and the experimentally determined biological activities (e.g., IC50 values from in vitro assays).

Several studies on naphthalene derivatives have demonstrated a strong correlation between computational predictions and in vitro results. In the study of naphthalene-1,4-dione derivatives, the compounds predicted to have the highest binding scores in docking simulations (L2 and L3 ) were also found to be the most potent in in-vitro cytotoxicity studies against the MCF-7 breast cancer cell line benthamdirect.com. Compound L3 had a binding score of -10.66 kcal/mol and an IC50 of 29.38 µg/mL, while the standard drug Adriamycin had a score of -9.58 kcal/mol and an IC50 of 15.28 µg/mL benthamdirect.com.

Another study on pyrazole-naphthalene derivatives as potential cyclin-dependent kinase inhibitors found that the molecules identified as most active in the in vitro MTT assay against MCF-7 cells were consistent with the docking results benthamscience.com. This correlation provides confidence in the predictive power of the docking model and validates its use for designing future analogues. The relationship between calculated binding energy and experimental IC50 values is a cornerstone of this validation process, with a good correlation suggesting that the computational model is accurately capturing the key determinants of binding affinity nih.govresearchgate.netnih.govresearchgate.net. For instance, a study on a series of PDE4 inhibitors found a high correlation of 0.92 between the predicted binding energy and the experimental IC50 values researchgate.net.

This synergy between in silico prediction and in vitro testing accelerates the drug discovery process by allowing researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Research Applications and Potential Advanced Materials Involving Ethyl 4 Ethoxy 8 Methoxy 2 Naphthoate

Applications in Optoelectronic and Sensing Devices

There is currently no publicly accessible research detailing the application of Ethyl 4-ethoxy-8-methoxy-2-naphthoate in optoelectronic and sensing devices. The subsections below represent areas where similar compounds have been investigated, but specific data for the title compound is absent.

Development as Fluorescent Additives and Probes

No studies have been found that investigate the fluorescent properties of this compound or its potential as a fluorescent additive or probe.

Integration into Photochromic Systems and Liquid Crystals

There is no available literature on the integration of this compound into photochromic systems or its use as a component in liquid crystal formulations.

Utilization in Advanced Sensor Technologies

Specific research on the utilization of this compound in the development of advanced sensor technologies has not been identified in the public domain.

Role as Chemical Biology Probes and Research Tools

The role of this compound as a chemical biology probe or a research tool is not documented in available scientific literature. While the development of novel small molecules for such applications is an active area of research, this particular compound has not been featured in published studies.

Fluorescent Labels for Biochemical Assay Development

No information is available regarding the use of this compound as a fluorescent label in the development of biochemical assays.

Reagents in Complex Organic Synthesis

While the synthesis of this compound itself would be a topic of organic synthesis, its application as a specific reagent in more complex synthetic routes has not been detailed in the available literature.

Applications as Polymer Additives and Modifiers

No published research was identified that investigates the use of this compound in polymer compositions. Therefore, there is no data to report on its function as a plasticizer, its ability to enhance material properties such as UV resistance, or its contribution to functional coatings and films.

Future Research Directions for Ethyl 4 Ethoxy 8 Methoxy 2 Naphthoate

Exploration of Novel and Sustainable Synthetic Methodologies

Central to advancing the synthesis of Ethyl 4-ethoxy-8-methoxy-2-naphthoate is the development of novel catalysts. Research could focus on:

Lewis Acid Catalysis: Investigating the use of various Lewis acids to catalyze the carboxylation of naphthalene (B1677914) precursors could offer a more direct and atom-economical route to the naphthoic acid core. google.com This approach avoids the use of harsh oxidizing agents and heavy metal catalysts often employed in traditional methods. google.com

Biocatalysis: Enzymes such as laccases could be explored for their potential to catalyze key bond-forming reactions under mild conditions. researchgate.net The use of biocatalysts aligns with the principles of green chemistry, offering high selectivity and reducing the environmental impact of the synthesis.

| Catalyst Type | Potential Advantages | Research Focus |

| Lewis Acids | High selectivity, avoidance of heavy metals | Direct carboxylation of naphthalene precursors |

| Biocatalysts (e.g., Laccases) | Mild reaction conditions, high stereoselectivity | C-C and C-O bond formation |

| Heterogeneous Catalysts | Ease of separation and recyclability | Development of robust and reusable solid supports |

Advanced Computational Studies for Predictive Design and Mechanistic Understanding

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research should leverage these methods to gain a deeper understanding of this compound. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be employed to calculate the molecule's electronic structure, spectroscopic properties, and potential energy surfaces of reactions. researchgate.net Molecular dynamics simulations can provide insights into the conformational flexibility and intermolecular interactions of the compound in different environments. researchgate.net This knowledge is invaluable for designing new derivatives with tailored properties.

Investigation of New Applications in Emerging Materials Science Fields

The unique structure of this compound, featuring a rigid aromatic core and flexible alkoxy substituents, suggests its potential utility in materials science. Future investigations could explore its application in:

Liquid Crystals: The rod-like shape of the molecule is a common feature of calamitic liquid crystals. researchgate.net By modifying the terminal groups, it may be possible to induce and tune mesophase behavior, leading to the development of new materials for display technologies. researchgate.net

Organic Electronics: Naphthalene derivatives are known to possess interesting photophysical properties. The electronic characteristics of this compound could be investigated for its potential use as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Deeper Elucidation of Molecular Interactions and Structure-Activity Relationships in Non-Clinical Models

To guide the design of new functional molecules based on the this compound scaffold, a thorough understanding of its molecular interactions is essential. Studies could focus on how the ethoxy and methoxy (B1213986) groups influence the molecule's packing in the solid state and its interactions with other molecules in solution. researchgate.net

Systematic modifications to the structure of this compound and subsequent evaluation of their effects on its physical and chemical properties will help establish clear structure-activity relationships (SAR). researchgate.net This knowledge is crucial for the rational design of new compounds with optimized performance for specific applications. For instance, understanding how changes in the alkoxy chain length or position affect the material's properties can accelerate the discovery of novel functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 4-ethoxy-8-methoxy-2-naphthoate?

- Methodological Answer : The synthesis typically involves esterification of the corresponding naphthoic acid derivative. For example, methyl ester analogs (e.g., methyl 4-hydroxy-8-methyl-2-naphthoate) are synthesized via acid-catalyzed esterification using methanol and sulfuric acid . For ethyl esters, substituting methanol with ethanol under similar conditions may be effective. Purification via column chromatography (e.g., hexane/ethyl acetate gradients) is recommended to isolate the product . Reaction progress can be monitored using thin-layer chromatography (TLC) to detect intermediates and byproducts .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and NMR to confirm substitution patterns (e.g., ethoxy vs. methoxy groups at positions 4 and 8).

- Mass Spectrometry : Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns.

- IR Spectroscopy : Identify ester carbonyl stretches (~1700–1750 cm) and ether C-O bonds (~1200 cm) .

Cross-reference data with computational predictions (e.g., PubChem or ChemSpider entries) to resolve ambiguities .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Maintain temperatures below 4°C for long-term storage. Avoid exposure to moisture, as ester groups are prone to hydrolytic degradation under acidic/basic conditions . Regularly monitor purity via HPLC or TLC to detect decomposition.

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR or IR data may arise from isomerism or residual solvents. Strategies include:

- Differential Solvent Analysis : Re-run NMR in deuterated DMSO or CDCl to observe solvent-dependent shifts.

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT) predictions to validate assignments .

Q. What experimental designs are recommended to study the reactivity of the ethoxy and methoxy substituents in this compound?

- Methodological Answer :

- Selective Demethylation : Use BBr in dichloromethane at low temperatures to selectively cleave methoxy groups while preserving ethoxy substituents .

- Competitive Reaction Studies : Compare reaction rates with analogs (e.g., methyl 4-hydroxy-8-methyl-2-naphthoate) to assess electronic effects of substituents on ester hydrolysis or nucleophilic substitution .

- Kinetic Isotope Effects : Replace methoxy hydrogens with deuterium to probe mechanistic pathways in oxidation reactions .

Q. How can researchers address contradictions in reported bioactivity data for naphthoate derivatives?

- Methodological Answer : Bioactivity variations may stem from differences in assay conditions or impurity profiles. Mitigation strategies:

- Standardized Assays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound variability .

- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Dose-Response Curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility .

Methodological Challenges and Solutions

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., chloroform/hexane) based on solubility differences .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Q. How can computational tools aid in predicting the environmental degradation pathways of this compound?

- Methodological Answer :

- QSAR Modeling : Use software like EPI Suite to estimate biodegradation half-lives and toxicity thresholds.

- DFT Calculations : Simulate hydrolysis mechanisms under varying pH conditions to identify stable intermediates .

- Ecotoxicity Databases : Cross-reference with EPA DSSTox entries to assess bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.